Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

1,2,3-Benzotriazin-4(3H)-one structure
1,2,3-Benzotriazin-4(3H)-one structure
Nombre del producto:1,2,3-Benzotriazin-4(3H)-one
Número CAS:90-16-4
MF:C7H5N3O
Megavatios:147.134100675583
MDL:MFCD00052387
CID:81754
PubChem ID:135408793

1,2,3-Benzotriazin-4(3H)-one Propiedades químicas y físicas

Nombre e identificación

    • 1,2,3-Benzotriazin-4(3H)one
    • Benzo-1,2,3-triazin-4(3H)-one
    • BenzotriazinHone
    • 4-Ketobenzo-1,2,3(3H)-triazine
    • 3,4-Dihydro-4-oxo-1,2,3-benzotriazine
    • 1,2,3-Benzotriazine-4(3H)-One
    • 1,2,3-Benzotriazin-4(1H)-one
    • 1,2,3-Benzotriazin-4(3H)-one
    • 1H-1,2,3-benzotriazin-4-one
    • 4-Ketobenztriazine
    • 4-Ketobenzotriazine
    • 4-Ketobenz-1,2,3-triazine
    • Benzazimidone
    • NSC 13563
    • NSC 20121
    • Benzazimide
    • 1,2,3-Benzotriazin-4-ol
    • Benzoketotriazine
    • Benzo[d][1,2,3]triazin-4(3H)-one
    • USAF MA-2
    • 3H-1,2,3-Benzotriazin-4-one
    • benzotriazinone
    • 1,2,3-Benzotriazin-4-one
    • 3,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1,2,3-Benzotriazine-4(
    • 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)
    • 1,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1H-Benzo[d][1,2,3]triazin-4-one
    • MDL: MFCD00052387
    • Renchi: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
    • Clave inchi: DMSSTTLDFWKBSX-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CC=CC=2)NN=N1
    • Brn: 124996

Atributos calculados

  • Calidad precisa: 147.04300
  • Masa isotópica única: 147.043
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 202
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3
  • Superficie del Polo topológico: 53.8
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: Light yellow powder
  • Denso: 1.47
  • Punto de fusión: 216-218 °C (lit.)
  • Punto de ebullición: 282 ºC
  • Punto de inflamación: 125 ºC
  • índice de refracción: 1.5500 (estimate)
  • Disolución: Soluble in most organic solvents.
  • PSA: 58.64000
  • Logp: 0.31810

1,2,3-Benzotriazin-4(3H)-one Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319
  • Declaración de advertencia: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S37/39
  • Rtecs:DM0800000
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R22
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Ventilate and dry at low temperature, and store separately from food raw materials in the warehouse
  • TSCA:Yes

1,2,3-Benzotriazin-4(3H)-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B206930-100000mg
1,2,3-Benzotriazin-4(3H)-one
90-16-4
100g
$ 907.00 2023-04-19
Enamine
EN300-06440-1.0g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
1g
$26.0 2023-05-03
Enamine
EN300-06440-0.05g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.05g
$19.0 2023-10-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155481-25g
1,2,3-Benzotriazin-4(3H)-one
90-16-4 >98.0%(HPLC)
25g
¥467.90 2023-09-03
TRC
B206930-10g
1,2,3-Benzotriazin-4(3H)-one
90-16-4
10g
$ 120.00 2022-06-07
Enamine
EN300-06440-0.5g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.5g
$21.0 2023-10-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-5G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
5g
¥120.00 2024-04-15
eNovation Chemicals LLC
D758809-100g
Benzo[d][1,2,3]triazin-4(3H)-one
90-16-4 98%
100g
$225 2024-06-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-25G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
25g
¥360.00 2024-04-15
Fluorochem
018763-5g
4-Ketobenztriazine
90-16-4 95%
5g
£18.00 2022-03-01

1,2,3-Benzotriazin-4(3H)-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referencia
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors
El Rayes, Samir M. ; Ali, Ibrahim A. I.; Fathalla, Walid; Mahmoud, Mostafa A. A., ACS Omega, 2020, 5(12), 6781-6791

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, rt
Referencia
Catalyst-free oxidative N-N coupling for the synthesis of 1,2,3-triazole compounds with tBuONO
Cai, Yue-Ming; Zhang, Xin; An, Cui; Yang, Ye-Fei; Liu, Wei; et al, Organic Chemistry Frontiers, 2019, 6(9), 1481-1484

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, pH 8
Referencia
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ;  30 min, pH 2, 0 °C
Referencia
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, 0 °C
Referencia
Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita
Chen, Xiulei; Jia, Haowu; Li, Zhong; Xu, Xiaoyong, Chinese Chemical Letters, 2019, 30(6), 1207-1213

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  0 °C; 30 min, pH 7 - 8, 0 °C
Referencia
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita
Chang, Yaning; Zhang, Jingwei; Chen, Xiulei; Li, Zhong; Xu, Xiaoyong, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognita
Chen, Diancong; Yang, Haiping; Li, Zhong; Maienfisch, Peter; Xu, Xiaoyong, Journal of Molecular Structure, 2022, 1264,

Synthetic Routes 8

Condiciones de reacción
Referencia
Preparation of oligonucleotides containing dAICA using an unexpected side-reaction observed on a protected derivative of 2-aza-2'-deoxyinosine
Fernandez-Forner, Dolors; Eritja, Ramon; Bardella, Francesc; Ruiz-Perez, Catalina; Solans, Xavier; et al, Tetrahedron, 1991, 47(42), 8917-30

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  cooled; 1 h, cooled
1.2 Reagents: Sodium hydroxide ;  pH 7 - 8
Referencia
Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety
Zhang, Ju-Ping; Li, Qin; Zhang, Cheng; Li, Pu; Chen, Li-Juan; et al, Chemical Papers, 2018, 72(9), 2193-2202

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2; 30 min
Referencia
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita
Zhang, Ruifeng; Guo, Wei; Wang, Gaolei; Chen, Xiulei; Li, Zhong; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(17),

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ,  Nitrite (polymer-supported) Solvents: Methanol ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
Referencia
One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts
McGrory, Rochelle; Faggyas, Reka J.; Sutherland, Andrew, Organic & Biomolecular Chemistry, 2021, 19(27), 6127-6140

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles
Lai, Zhencheng; Wang, Chaorong; Li, Jiaming; Cui, Sunliang, Organic Letters, 2020, 22(5), 2017-2021

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Water ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  16 h, rt
Referencia
Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature
Zhou, Yao ; Wang, Ya; Lou, Yixian; Song, Qiuling, Organic Letters, 2018, 20(20), 6494-6497

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  40 min, 0 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
Referencia
Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors
Zhang, Fan; Wu, Dang; Wang, Gao-Lei; Hou, Shuang; Ping, Ou-Yang; et al, Chinese Chemical Letters, 2017, 28(5), 1044-1048

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Iodine ,  Sodium nitrite Solvents: Acetonitrile ;  rt; 3 h, 80 °C
Referencia
NaNO2/I2 as an alternative reagent for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides
Barak, Dinesh S.; Mukhopadhyay, Sushobhan; Dahatonde, Dipak J.; Batra, Sanjay, Tetrahedron Letters, 2019, 60(3), 248-251

Synthetic Routes 16

Condiciones de reacción
Referencia
Product subclass 1: 1,2,3-triazines and phosphorus analogues
Doepp, H.; Doepp, D., Science of Synthesis, 2004, 17, 223-355

1,2,3-Benzotriazin-4(3H)-one Raw materials

1,2,3-Benzotriazin-4(3H)-one Preparation Products

1,2,3-Benzotriazin-4(3H)-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one
A843459
Pureza:99%
Cantidad:100g
Precio ($):202.0